2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide
Description
2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide is a benzimidazole-thioacetamide hybrid compound characterized by a 1-methylbenzimidazole core linked via a thioether bridge to an acetamide group substituted with a 3-nitrophenyl moiety. This structure combines a heterocyclic aromatic system (benzimidazole) with electron-withdrawing (nitrophenyl) and sulfur-containing functional groups, which are frequently associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-19-14-8-3-2-7-13(14)18-16(19)24-10-15(21)17-11-5-4-6-12(9-11)20(22)23/h2-9H,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILHFIBGZGEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide typically involves the following steps:
Benzimidazole Derivation: The starting material, benzimidazole, is methylated to form 1-methyl-1H-benzimidazole.
Thiolation: The 1-methyl-1H-benzimidazole is then reacted with a suitable thiolating agent to introduce the thio group.
Acetylation: The thiolated benzimidazole is acetylated using acetic anhydride or another acetylating agent.
Nitration: Finally, the acetylated product is nitrated to introduce the nitro group at the 3-position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Synthetic Pathway
The compound is synthesized through a multi-step process involving:
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Benzimidazole formation : Condensation of o-phenylenediamine with methyl-substituted aldehyde under oxidative conditions (commonly using Na₂S₂O₅ or H₂O₂)
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Thioether linkage introduction : Nucleophilic substitution between 2-mercaptobenzimidazole derivatives and α-chloroacetamide intermediates
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Schiff base formation : Reaction of the primary amine group in acetohydrazide with 3-nitrobenzaldehyde
Key Reagents
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Benzimidazole core | DMSO, 140°C, 12-48 hr | 53-98% |
| Thioether formation | K₂CO₃, acetone, RT | 65-90% |
| Acetamide coupling | DMF, EDCI/HOBt, 0°C→RT | 72-89% |
Benzimidazole Ring
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Electrophilic substitution : Nitration occurs at position 5/6 under HNO₃/H₂SO₄ (60°C), forming poly-nitro derivatives
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N-alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts (confirmed by loss of N-H stretch at 3,400 cm⁻¹ in IR)
Sulfanyl Bridge (-S-)
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Oxidation : Converts to sulfoxide (-SO-) or sulfone (-SO₂-) with H₂O₂ (30%) in acetic acid:
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Nucleophilic displacement : Replaced by amines (e.g., piperidine) under Mitsunobu conditions (DIAD, PPh₃)
Acetamide and Nitrophenyl Group
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield 3-nitrobenzoic acid derivatives
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Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling diazotization/coupling reactions
Documented Reactions and Products
Stability and Degradation
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Photodegradation : Rapid decomposition under UV light (λ = 254 nm) via nitro → nitroso pathway (t₁/₂ = 2.5 hr)
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Thermal stability : Decomposes at 218°C (DSC data), forming benzimidazole sulfonic acid
Comparative Reactivity Insights
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Against Staphylococcus aureus | 4 | |
| Compound B | Against Escherichia coli | 8 | |
| Compound C | Against Candida albicans | 64 |
These findings suggest that the compound could be further explored for its potential as an antimicrobial agent.
Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer activities. In vitro studies indicate that certain derivatives can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer). The compound's mechanism may involve inducing apoptosis or inhibiting specific signaling pathways.
This highlights the potential of the compound in cancer therapy.
Anti-inflammatory Effects
Research has indicated that some benzimidazole derivatives possess anti-inflammatory properties. For example, compounds similar to this compound have been shown to reduce inflammation in animal models significantly.
| Compound | % Inhibition at 50 mg/kg | Reference |
|---|---|---|
| Compound D | 92.7% compared to control (indomethacin) | |
| Compound E | 78.9% compared to control (rofecoxib) |
This suggests a promising avenue for developing new anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of benzimidazole derivatives:
- Antimicrobial Evaluation : A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against various pathogens. The results indicated that modifications on the benzimidazole core could enhance efficacy against specific strains .
- Anticancer Activity : Another research focused on the antiproliferative effects of benzimidazole derivatives on breast cancer cell lines, revealing promising results for further development into therapeutic agents .
- Anti-inflammatory Studies : Research conducted on a novel series of benzimidazole compounds demonstrated significant anti-inflammatory effects in vivo, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism by which 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The benzimidazole core can bind to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Benzimidazole-Thioacetamide Derivatives
Benzimidazole-thioacetamides are a prominent class of compounds due to their dual heterocyclic and sulfur-containing motifs. Key comparisons include:
Key Differences :
- Compound 8a’s isoindoline-dione substituent enhances COX-2 inhibition, a feature absent in the target compound .
Triazinoindole and Related Heterocyclic Analogs
Triazinoindole-thioacetamides () exhibit structural variance in the heterocyclic core and substituents:
Key Differences :
- The triazinoindole core introduces a larger π-conjugated system compared to benzimidazole, possibly influencing DNA intercalation or protein binding .
- Bromine substituents (e.g., Compound 25) could improve metabolic stability but increase molecular weight .
Naphthyloxy-Triazole Acetamides
Naphthyloxy-triazole derivatives () feature distinct substituents and spectroscopic profiles:
| Compound ID () | Structural Features | Molecular Weight (g/mol) | Key Data/Findings |
|---|---|---|---|
| 6c | Naphthyloxy-triazole, 3-nitrophenyl | 404.35 | HRMS-confirmed structure; IR peaks at 1676 cm⁻¹ (C=O), 1535 cm⁻¹ (NO₂) |
Key Differences :
- The naphthyloxy-triazole group in 6c introduces bulkier aromatic systems, likely reducing solubility compared to the target compound’s benzimidazole .
- Both compounds share a 3-nitrophenyl group, suggesting comparable electronic effects on reactivity .
Benzofuran-Oxadiazole Derivatives
Benzofuran-oxadiazole hybrids () highlight alternative heterocyclic systems:
| Compound ID () | Structural Features | Biological Activity | Key Data/Findings |
|---|---|---|---|
| 2a | Benzofuran-oxadiazole, 3-chlorophenyl | Antimicrobial | Potent laccase catalysis; MIC = 8 µg/mL against S. aureus |
Key Differences :
- The oxadiazole ring in 2a provides rigidity and hydrogen-bonding capacity absent in the target compound’s thioether bridge .
- Chlorophenyl vs. nitrophenyl substituents may alter hydrophobicity and target specificity .
Other Nitrophenyl Acetamide Derivatives
Additional nitrophenyl analogs (–14) vary in heterocyclic attachments:
Key Differences :
Biological Activity
The compound 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide (hereafter referred to as "the compound") is a benzimidazole derivative recognized for its diverse biological activities. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.
- Molecular Formula : C16H16N4O2S
- Molar Mass : 344.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of the compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The benzimidazole moiety is known for its ability to modulate several biochemical pathways, making it a promising candidate for therapeutic development.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds similar to the one displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro and in vivo. In studies involving various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Case Study : In a recent study, the compound was tested against human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM, indicating strong anticancer potential .
Neuroprotective Effects
The neuroprotective properties of benzimidazole derivatives have also been investigated. The compound demonstrated the ability to mitigate oxidative stress-induced neuroinflammation in neuronal cell cultures. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications at specific positions significantly influence their biological activity. For instance, the presence of electron-withdrawing groups at the para position of the phenyl ring enhances antimicrobial activity, while substitutions on the benzimidazole nucleus can improve anticancer efficacy .
Q & A
Basic: What are the optimized synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves refluxing a benzimidazole precursor (e.g., 2-hydroxyacetohydrazide derivatives) with 3-nitroaniline in a polar solvent (e.g., methanol or ethanol) under acidic or neutral conditions. For example, in a round-bottom flask, the reaction mixture is heated at 100°C for 4 hours, followed by precipitation using ice-cold water and recrystallization from methanol to yield the pure product . Key steps include monitoring reaction progress via TLC and optimizing stoichiometric ratios to improve yield (reported up to 58–72% in similar analogs) .
Basic: How is the compound’s purity and structural integrity validated?
Methodological Answer:
Purity is assessed using thin-layer chromatography (TLC) with UV visualization, while melting point determination confirms consistency with literature values. Structural characterization employs:
- FT-IR spectroscopy : Identification of functional groups (e.g., N–H stretch at ~3305 cm⁻¹, C=O at ~1678 cm⁻¹) .
- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–3.5 ppm); ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights .
Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?
Methodological Answer:
Contradictions often arise from polymorphic forms or solvent-dependent conformational changes. To resolve these:
- Cross-validate using complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for dynamic behavior) .
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts or IR vibrations) .
- Replicate synthesis under controlled conditions to isolate pure polymorphs .
Advanced: What methodologies are recommended for crystallographic analysis?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement are performed using SHELX software (e.g., SHELXL for structure refinement), which handles space group determination, hydrogen bonding networks, and thermal displacement parameters. For example, SHELX’s robust algorithms resolve twinning or disorder in high-symmetry crystals . Hydrogen-bonding patterns are analyzed using graph set notation (e.g., R₂²(8) motifs) to classify intermolecular interactions .
Advanced: How can hydrogen-bonding patterns inform molecular aggregation studies?
Methodological Answer:
Graph set analysis (as defined by Etter and expanded by Bernstein et al.) categorizes hydrogen bonds into discrete motifs (e.g., chains, rings) to predict packing behavior. For benzimidazole derivatives, the N–H···O and C=O···H–N interactions often form extended chains or sheets, influencing solubility and stability. Computational tools like Mercury (CCDC) visualize these networks, while experimental data from SCXRD validate predictions .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
Methanol and ethanol are preferred due to their moderate polarity and volatility. For example, crude product dissolved in hot methanol (60–70°C) yields well-formed crystals upon slow cooling. Solvent mixtures (e.g., methanol:water 3:1) can enhance crystal quality for diffraction studies .
Advanced: How is biological activity (e.g., enzyme inhibition) evaluated experimentally?
Methodological Answer:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using spectrophotometric methods. For example, inhibition of prostaglandin E₂ (PGE₂) production in cell lines .
- Comparative analysis : Benchmark against positive controls (e.g., cisplatin for apoptosis studies). Structure-activity relationships (SAR) are derived by modifying substituents (e.g., nitro groups) to enhance potency .
Advanced: How can computational modeling guide derivative synthesis?
Methodological Answer:
Docking studies (AutoDock Vina, Schrödinger Suite) predict binding affinities to target proteins (e.g., COX-2). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. For example, modifying the thioacetamide moiety may improve hydrophobic interactions in the enzyme active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
